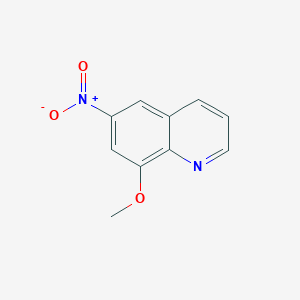
8-Methoxy-6-nitroquinoline
Overview
Description
8-Methoxy-6-nitroquinoline is an organic compound with the molecular formula C10H8N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. The presence of both methoxy and nitro functional groups in its structure contributes to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
8-Methoxy-6-nitroquinoline is primarily used in the synthesis of 6-methoxy-8-aminoquinoline , a metabolite of primaquine . Primaquine is an important antimalarial agent known for its activity against exoerythrocytic forms of Plasmodium spp . Therefore, the primary target of this compound can be inferred to be the same as that of primaquine, which is the exoerythrocytic forms of Plasmodium spp .
Mode of Action
It is used in the synthesis of 6-methoxy-8-aminoquinoline, a metabolite of primaquine . Primaquine is known to interfere with the reproduction of parasites within red blood cells . It is likely that this compound, when metabolized into 6-methoxy-8-aminoquinoline, exhibits a similar mode of action.
Biochemical Pathways
Primaquine is known to interfere with the parasitic biochemical pathways essential for the reproduction of parasites within red blood cells .
Pharmacokinetics
It is known to have a high gi absorption and is bbb permeant . This suggests that the compound is well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier. These properties can significantly impact the bioavailability of the compound.
Result of Action
Primaquine is known to cause methemoglobinemia and hemolytic anemia as side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Methoxy-6-nitroquinoline can be synthesized through several methods. One common method involves the Skraup-Doebner-Von Miller reaction, which is a classical synthesis protocol for quinoline derivatives. The reaction typically involves the condensation of glycerol and 2-methoxy-4-nitroaniline in the presence of sulfuric acid and a catalyst such as arsenic oxide . The reaction conditions require careful control of temperature and addition rates to prevent violent reactions.
Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be further processed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Skraup-Doebner-Von Miller reaction due to its efficiency and high yield. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to form 8-methoxy-6-aminoquinoline.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: 8-Methoxy-6-aminoquinoline is a major product formed from the reduction of this compound.
Substitution: Various substituted quinoline derivatives can be formed depending on the substituents used in the reaction.
Scientific Research Applications
8-Methoxy-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimalarial drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
8-Nitroquinoline: Similar in structure but lacks the methoxy group.
6-Methoxyquinoline: Lacks the nitro group but has similar reactivity due to the methoxy group.
8-Methoxyquinoline: Lacks the nitro group but shares the methoxy group.
Uniqueness
8-Methoxy-6-nitroquinoline is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
8-methoxy-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-6-8(12(13)14)5-7-3-2-4-11-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZOFSUAHDCNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40528450 | |
| Record name | 8-Methoxy-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40528450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80912-11-4 | |
| Record name | 8-Methoxy-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40528450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aS,6aR)-rel-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1611501.png)

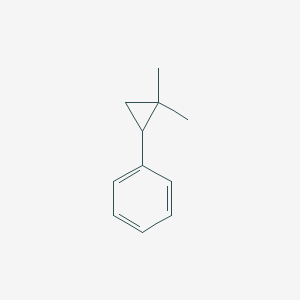
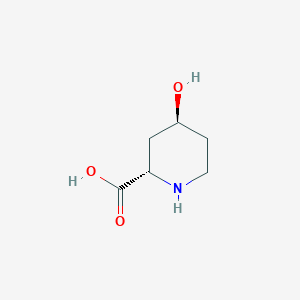

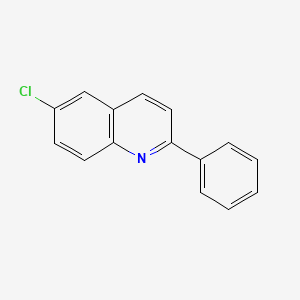
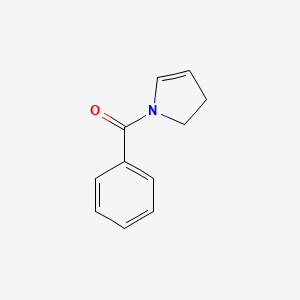
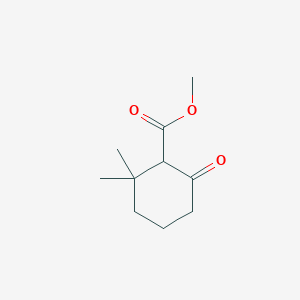
![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)

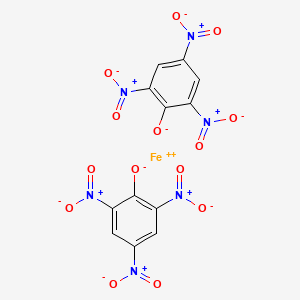


![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)
